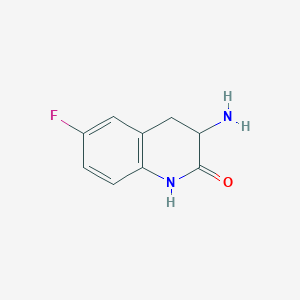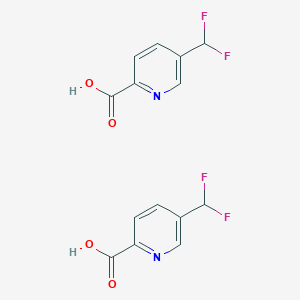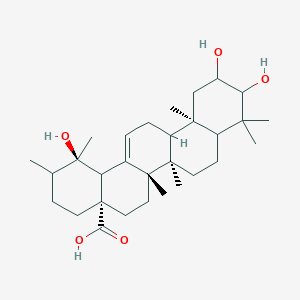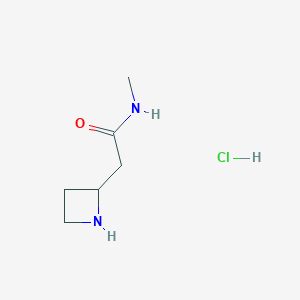
2-(azetidin-2-yl)-N-methylacetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(azetidin-2-yl)-N-methylacetamide;hydrochloride is a compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties
Vorbereitungsmethoden
The synthesis of 2-(azetidin-2-yl)-N-methylacetamide;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of N-methylacetamide with azetidine in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Chemischer Reaktionen
2-(azetidin-2-yl)-N-methylacetamide;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidinone derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(azetidin-2-yl)-N-methylacetamide;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its antimicrobial and anticancer properties . In medicine, it is being investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and bacterial infections . In industry, it is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(azetidin-2-yl)-N-methylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of bacterial transpeptidases, which are enzymes involved in the biosynthesis of bacterial cell walls . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cells. In cancer cells, it may exert its effects by interfering with cell proliferation and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-(azetidin-2-yl)-N-methylacetamide;hydrochloride can be compared with other similar compounds, such as 2-azetidinone derivatives and β-lactam antibiotics. While both classes of compounds share the azetidinone ring structure, this compound is unique in its specific substitution pattern and its broad spectrum of biological activities . Similar compounds include penicillins, cephalosporins, and carbapenems, which are widely used as antibiotics .
Eigenschaften
Molekularformel |
C6H13ClN2O |
|---|---|
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
2-(azetidin-2-yl)-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-7-6(9)4-5-2-3-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H |
InChI-Schlüssel |
XWUMAWIIGQKIEE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CC1CCN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


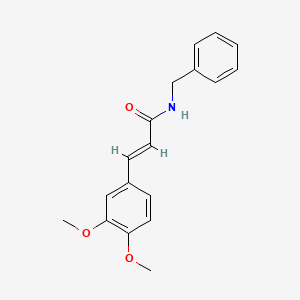
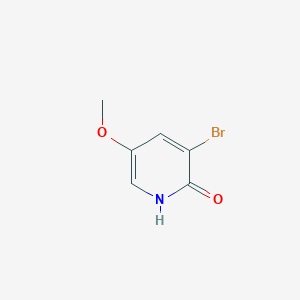
![methyl N-[1-[6-[5-[7-[2-(2-azabicyclo[2.2.1]heptan-3-yl)-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B14801345.png)
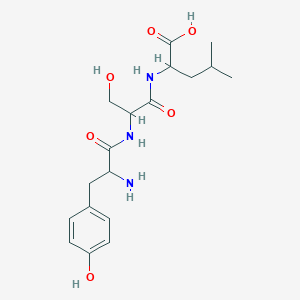
![N-{4-[(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinyl)carbonyl]phenyl}acetamide](/img/structure/B14801349.png)
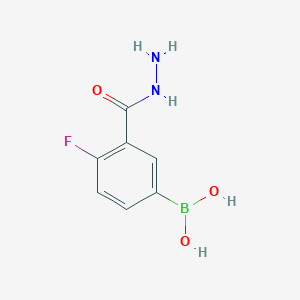
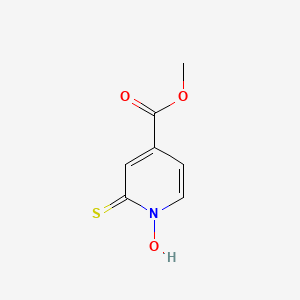
![(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol](/img/structure/B14801372.png)
![Methyl 4-{2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14801377.png)
![(2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14801394.png)
